

Harmane-d4: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: Harmane-d4

Cat. No.: B12375128

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmane-d4 is the deuterated form of Harmane, a naturally occurring β -carboline alkaloid found in various plants, cooked foods, and tobacco smoke. As a stable isotope-labeled internal standard, **Harmane-d4** is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Harmane in complex biological matrices. This technical guide provides an in-depth overview of the chemical properties and stability of **Harmane-d4**, offering essential information for its proper handling, storage, and use in research and drug development.

Chemical Properties of Harmane-d4

The fundamental chemical properties of **Harmane-d4** are summarized in the table below. While some experimental data for the deuterated form is not readily available, the properties of its non-deuterated counterpart, Harmane, serve as a reliable reference.

Property	Harmane-d4	Harmane (for reference)
Chemical Name	1-methyl-9H-pyrido[3,4-b]indole-d4	1-methyl-9H-pyrido[3,4-b]indole
Synonyms	1-Methyl- β -carboline-d4	Aribine, Locuturine, Passiflorin
CAS Number	2012598-89-7[1]	486-84-0[2]
Chemical Formula	C ₁₂ H ₆ D ₄ N ₂ [1][3]	C ₁₂ H ₁₀ N ₂ [2][4]
Molecular Weight	186.25 g/mol [1][3]	182.22 g/mol [4]
Appearance	Typically supplied as a solution	Crystalline powder
Melting Point	Not available	235-238 °C[2][4][5][6]
Boiling Point	Not available	~305.62 °C (estimate)[6]
Solubility	Soluble in methanol[7][8][9]	Soluble in methanol (50 mg/mL), DMSO, and dilute acids[2][4][10]

Stability and Storage

The stability of **Harmane-d4** is crucial for its function as an internal standard. Proper storage is essential to prevent degradation and maintain its isotopic purity.

Parameter	Recommendation
Storage Temperature	Freeze[1]; -10 to -25°C[7][8]
Long-term Stability	The non-deuterated form, Harmane, is stable for at least 4 years at -20°C[11]
Incompatibility	Avoid reaction with strong oxidizing agents
Handling Precautions	Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear protective clothing.

Degradation Pathways

Specific degradation pathways for **Harmane-d4** are not extensively documented in the literature. However, studies on Harmane suggest potential degradation mechanisms. One study indicated that Harmane can undergo oxidative degradation in edible oils at high temperatures, and this degradation is influenced by the fatty acid composition of the oil.^{[5][10]} For **Harmane-d4**, it is crucial to protect it from strong oxidizing agents and high temperatures to minimize degradation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic or chemical degradation at the site of deuteration.

Experimental Protocols

Detailed experimental protocols for assessing the stability of **Harmane-d4** should be developed in accordance with established guidelines for drug stability testing. The following are generalized methodologies based on best practices for deuterated compounds.

Stability-Indicating HPLC-MS/MS Method

Objective: To develop a quantitative method to separate and quantify **Harmane-d4** from potential degradation products.

Methodology:

- Chromatography:
 - Utilize a reverse-phase C18 column.
 - Develop a gradient elution method using a mobile phase of acetonitrile and water with a suitable modifier like formic acid to ensure separation of the parent compound from any potential degradants.
- Mass Spectrometry:
 - Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Optimize the precursor ion and product ion transitions for both **Harmane-d4** and its non-deuterated form.
- Tune parameters such as collision energy and declustering potential for each analyte.
- Forced Degradation Study:
 - Subject a solution of **Harmane-d4** to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.
 - Analyze the stressed samples using the developed LC-MS/MS method to confirm that all degradation products are resolved from the parent peak.

NMR Spectroscopy for Isotopic Purity and Stability

Objective: To confirm the position of deuteration and assess the stability of the deuterium label over time.

Methodology:

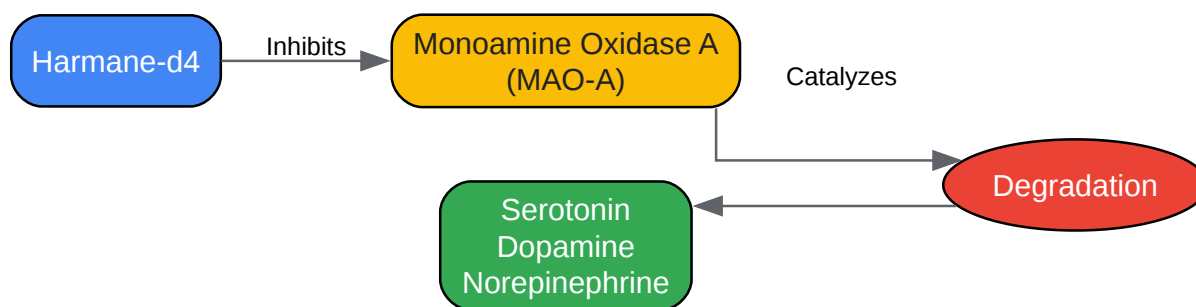
- ^1H NMR Spectroscopy:
 - Acquire a high-resolution ^1H NMR spectrum of the **Harmane-d4** sample.
 - The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms deuteration.
- ^2H (Deuterium) NMR Spectroscopy:
 - Acquire a ^2H NMR spectrum to show signals corresponding to the deuterium atoms, confirming the positions of deuteration.
- Long-Term Stability Monitoring:
 - Store an NMR sample of **Harmane-d4** under defined conditions (e.g., 25°C/60% RH).
 - Periodically acquire ^1H and/or ^2H NMR spectra to monitor for any signs of deuterium-hydrogen exchange or other degradation.

Signaling Pathways

Harmane, as a β -carboline alkaloid, is known to interact with several biological pathways. While research specifically on **Harmane-d4**'s pathway interactions is limited, it is expected to mimic the biological activity of Harmane.

Monoamine Oxidase (MAO) Inhibition

Harmane is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, Harmane can increase the levels of these neurotransmitters in the brain.

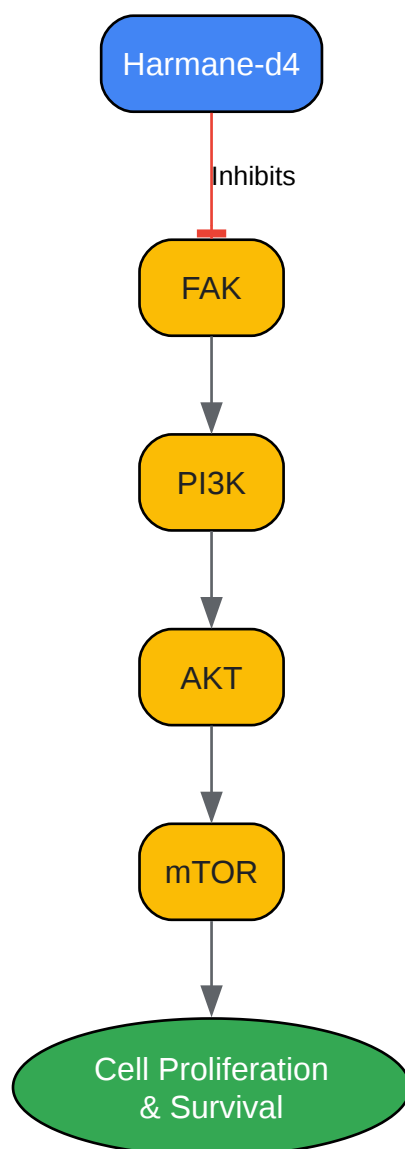


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Figure 1: **Harmane-d4** inhibits MAO-A, preventing neurotransmitter degradation.

FAK/PI3K/AKT/mTOR Pathway

Studies on β -carboline alkaloids have shown that they can inhibit tumor growth by down-regulating the FAK/PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.

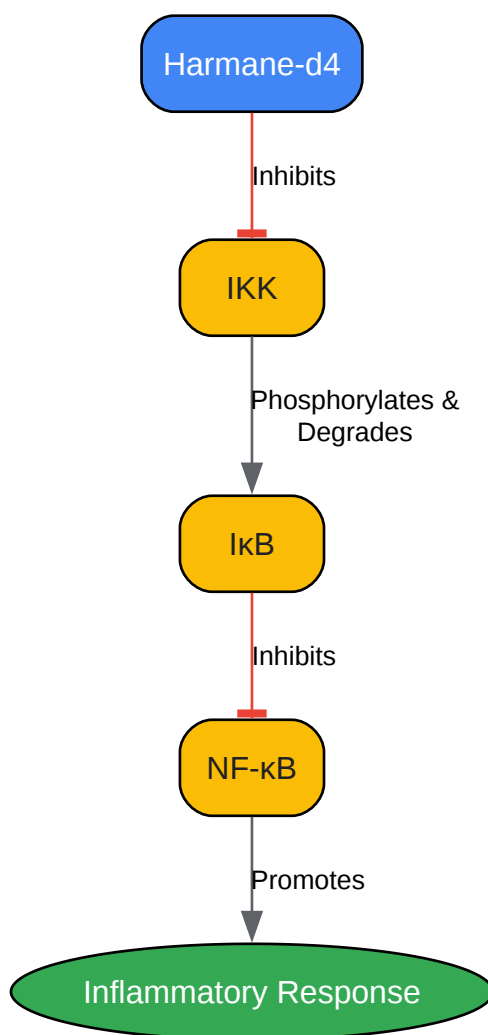


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Figure 2: **Harmane-d4**'s inhibitory effect on the FAK/PI3K/AKT/mTOR pathway.

NF- κ B Signaling Pathway

β -carboline alkaloids have also been shown to suppress the NF- κ B signaling pathway, which plays a key role in inflammation, by inhibiting IKK activity.[7]

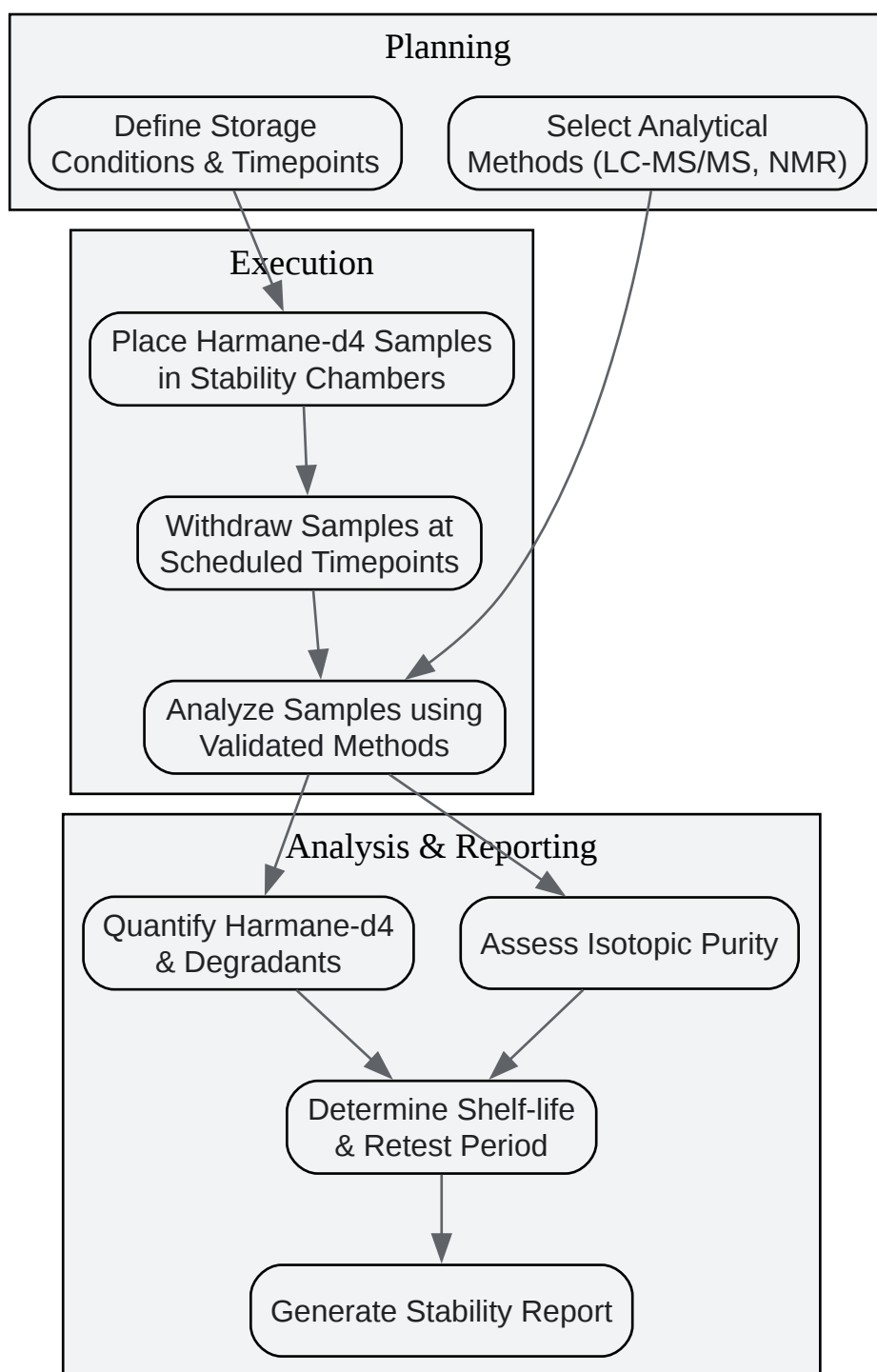


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Figure 3: Inhibition of the NF-κB signaling pathway by **Harmane-d4**.

General Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of **Harmane-d4**.



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Figure 4: A general workflow for the stability assessment of **Harmane-d4**.

Conclusion

Harmane-d4 is an indispensable tool for the accurate quantification of Harmane in scientific research. A thorough understanding of its chemical properties and stability is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the effective utilization of **Harmane-d4**. Adherence to recommended storage conditions and the implementation of robust stability testing protocols will ensure the integrity of this critical analytical standard.

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